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Compound of Interest

Compound Name: Bis-lactone

Cat. No.: B144190 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the

synthesis of novel bis-lactone analogs and the subsequent screening for their antifungal

activity. This document is intended to guide researchers in the discovery and development of

new antifungal agents.

Introduction
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant

strains, presents a significant global health challenge. This necessitates the exploration of

novel chemical scaffolds with potent antifungal activity. Bis-lactones, a class of organic

compounds characterized by the presence of two lactone rings, have shown promise as a

source of new antifungal agents. Analogs of naturally occurring bis-lactones, such as

avenaciolide, have been synthesized and demonstrated activity against a range of fungal

pathogens.

This document outlines the synthetic strategies for creating a library of bis-lactone analogs

and provides detailed protocols for evaluating their in vitro antifungal efficacy against clinically

relevant fungi, including Candida albicans, Aspergillus fumigatus, and Trichophyton rubrum.
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The following tables summarize the antifungal activity (Minimum Inhibitory Concentration, MIC)

of a series of synthesized bis-lactone analogs and control compounds against key fungal

pathogens. MIC is defined as the lowest concentration of an antifungal agent that prevents the

visible growth of a microorganism.

Table 1: Antifungal Activity of Bis-Lactone Analogs Against Candida albicans

Compound ID Structure MIC (µg/mL)

BL-01 [Structure of BL-01] 16

BL-02 [Structure of BL-02] 8

BL-03 [Structure of BL-03] 32

Avenaciolide [Structure of Avenaciolide] 4

Fluconazole [Structure of Fluconazole] 2

Table 2: Antifungal Activity of Bis-Lactone Analogs Against Aspergillus fumigatus

Compound ID Structure MIC (µg/mL)

BL-01 [Structure of BL-01] 32

BL-02 [Structure of BL-02] 16

BL-03 [Structure of BL-03] 64

Avenaciolide [Structure of Avenaciolide] 8

Voriconazole [Structure of Voriconazole] 1

Table 3: Antifungal Activity of Bis-Lactone Analogs Against Trichophyton rubrum
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Compound ID Structure MIC (µg/mL)

BL-01 [Structure of BL-01] 8

BL-02 [Structure of BL-02] 4

BL-03 [Structure of BL-03] 16

Avenaciolide [Structure of Avenaciolide] 2

Terbinafine [Structure of Terbinafine] 0.5

Experimental Protocols
Protocol 1: Synthesis of a Bis-γ-lactone Analog from
Succinic Anhydride and an Aldehyde
This protocol describes a representative method for the synthesis of a bis-γ-lactone analog.

Materials:

Succinic anhydride

Aromatic or aliphatic aldehyde (e.g., benzaldehyde)

Triethylamine

Acetic anhydride

Dry toluene

Anhydrous sodium sulfate

Silica gel for column chromatography

Solvents for chromatography (e.g., hexane, ethyl acetate)

Standard laboratory glassware and magnetic stirrer

Procedure:
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Stobbe Condensation:

To a solution of the selected aldehyde (10 mmol) and succinic anhydride (22 mmol) in dry

toluene (50 mL), add triethylamine (15 mmol).

Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer

Chromatography (TLC).

Cool the reaction mixture to room temperature and acidify with 2M HCl.

Extract the product with ethyl acetate (3 x 50 mL).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure to obtain the crude mono-lactone acid.

Lactonization:

Dissolve the crude mono-lactone acid in acetic anhydride (30 mL).

Heat the mixture at 100°C for 2-3 hours.

Cool the reaction mixture and pour it into ice-water.

Extract the product with ethyl acetate (3 x 50 mL).

Combine the organic layers, wash with saturated sodium bicarbonate solution and then

with brine.

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced

pressure.

Purification:

Purify the crude bis-lactone analog by column chromatography on silica gel using a

gradient of hexane and ethyl acetate as the eluent.

Collect the fractions containing the pure product and concentrate under reduced pressure.
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Characterize the final product by NMR and Mass Spectrometry.

Protocol 2: Antifungal Susceptibility Testing by Broth
Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3

guidelines for yeasts and M38-A2 for filamentous fungi.

Materials:

Synthesized bis-lactone analogs

Control antifungal agents (e.g., Fluconazole, Voriconazole, Amphotericin B)

Fungal strains (Candida albicans, Aspergillus fumigatus, Trichophyton rubrum)

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

Sterile 96-well microtiter plates

Spectrophotometer or microplate reader

Sterile water, saline, and DMSO

Procedure:

Inoculum Preparation:

Yeasts (C. albicans): Culture the yeast on Sabouraud Dextrose Agar (SDA) at 35°C for 24-

48 hours. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5

McFarland standard (approximately 1-5 x 10^6 CFU/mL). Further dilute this suspension in

RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test

wells.

Filamentous Fungi (A. fumigatus, T. rubrum): Culture the mold on Potato Dextrose Agar

(PDA) at 28-30°C until sporulation is evident. Harvest the conidia by flooding the plate with

sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a

concentration of 0.4-5 x 10^4 CFU/mL in RPMI-1640.
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Drug Dilution:

Prepare a stock solution of each bis-lactone analog and control drug in DMSO.

Perform serial two-fold dilutions of each compound in RPMI-1640 in the 96-well plates to

achieve a range of final concentrations (e.g., 0.03 to 64 µg/mL).

Inoculation and Incubation:

Add 100 µL of the prepared fungal inoculum to each well containing 100 µL of the diluted

drug, resulting in a final volume of 200 µL.

Include a drug-free well for growth control and an uninoculated well for sterility control.

Incubate the plates at 35°C. Read yeast plates after 24-48 hours and mold plates after 48-

72 hours (or until sufficient growth is seen in the control well).

Determination of MIC:

The MIC is determined as the lowest concentration of the compound at which there is a

significant inhibition of fungal growth (typically ≥50% inhibition for azoles and ≥80% for

other agents) compared to the drug-free growth control. This can be assessed visually or

by using a microplate reader to measure optical density.
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Caption: Workflow for the synthesis of bis-lactone analogs.
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Antifungal Activity Screening
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Caption: Workflow for antifungal activity screening.
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Potential Fungal Targets of Bis-Lactone Analogs
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Caption: Potential signaling pathways targeted by bis-lactone analogs.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b144190?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b144190?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

